molecular formula C11H10F2 B12572043 Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- CAS No. 191014-21-8

Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro-

Cat. No.: B12572043
CAS No.: 191014-21-8
M. Wt: 180.19 g/mol
InChI Key: MYFINKJMNZCMKF-UHFFFAOYSA-N
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Description

Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- is a derivative of naphthalene, a polycyclic aromatic hydrocarbonNaphthalene derivatives are known for their unique photophysical and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- typically involves the hydrogenation of naphthalene under high pressure in the presence of metal catalysts to produce 1,2,3,4-tetrahydronaphthalene .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethylene-substituted naphthoquinones, fully hydrogenated naphthalene derivatives, and various halogenated, nitrated, or sulfonated naphthalene compounds .

Mechanism of Action

The mechanism of action of naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- involves its interaction with various molecular targets and pathways. Its difluoromethylene group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting fluorescence upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- is unique due to the presence of the difluoromethylene group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring high fluorescence sensitivity and selectivity .

Properties

CAS No.

191014-21-8

Molecular Formula

C11H10F2

Molecular Weight

180.19 g/mol

IUPAC Name

4-(difluoromethylidene)-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C11H10F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2

InChI Key

MYFINKJMNZCMKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C(F)F)C1

Origin of Product

United States

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